4-(2-methoxypropoxy)aniline
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Overview
Description
4-(2-methoxypropoxy)aniline is an organic compound with the molecular formula C10H15NO2. It is characterized by the presence of an aniline group substituted with a 2-methoxypropoxy group at the para position. This compound is a solid at room temperature and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxypropoxy)aniline typically involves the reaction of 4-nitroaniline with 2-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is reduced to an amino group, and the bromide is replaced by the 2-methoxypropoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxypropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(2-methoxypropoxy)aniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-methoxypropoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4-methoxyaniline: Similar structure but lacks the 2-methoxypropoxy group.
4-ethoxyaniline: Contains an ethoxy group instead of a 2-methoxypropoxy group.
4-(2-ethoxyethoxy)aniline: Similar structure with an ethoxyethoxy group instead of a 2-methoxypropoxy group.
Uniqueness
4-(2-methoxypropoxy)aniline is unique due to the presence of the 2-methoxypropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, reactivity, and potential for forming diverse derivatives .
Properties
CAS No. |
1565307-96-1 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(2-methoxypropoxy)aniline |
InChI |
InChI=1S/C10H15NO2/c1-8(12-2)7-13-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 |
InChI Key |
PLZBPYUMDLSTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)N)OC |
Purity |
0 |
Origin of Product |
United States |
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